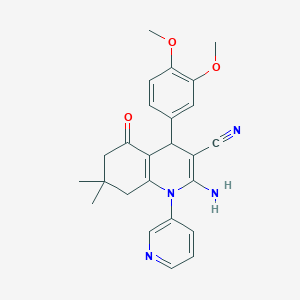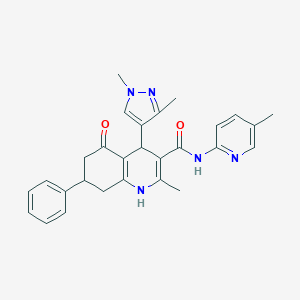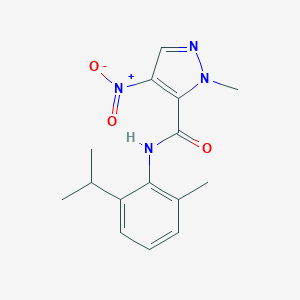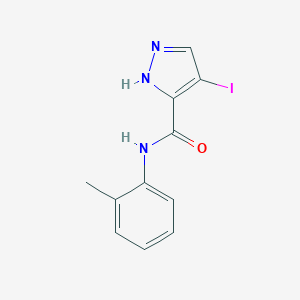
2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-6,8-dihydro-4H-quinoline-3-carbonitrile is a member of quinolines.
Applications De Recherche Scientifique
Crystal Structure Analysis
A study by Asiri et al. (2011) analyzed the crystal structure of a co-crystal involving 2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. This research provided detailed insights into the molecular arrangement, including the buckling of the fused-ring system and the twisting of aromatic rings, which are essential in understanding the chemical behavior of such compounds (Asiri, Al-Youbi, Faidallah, & Ng, 2011).
Antimicrobial Applications
Ghoneim et al. (2014) explored the synthesis of certain compounds including 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives for antimicrobial applications. The study highlighted the antibacterial and antifungal potential of these compounds (Ghoneim, El-Farargy, & Abdelaziz, 2014).
Optical and Photovoltaic Properties
Research conducted by Zeyada, El-Nahass, and El-Shabaan (2016) investigated the optical properties of similar quinoline derivatives. Their findings contribute to the understanding of photovoltaic properties, which are crucial for applications in solar energy and photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Spectral Analysis and Chemical Reactivity
Fatma, Bishnoi, and Verma (2015) conducted a comprehensive study on a novel derivative, focusing on spectral analysis and quantum chemical studies. This research offers valuable insights into the molecular geometry, electronic properties, and reactivity, enhancing the understanding of such compounds in various scientific applications (Fatma, Bishnoi, & Verma, 2015).
Synthesis for Antimicrobial and Antioxidant Evaluation
A study by Gouhar et al. (2017) synthesized novel derivatives for evaluating their antimicrobial and antioxidant activities. This research underscores the potential of such compounds in developing new therapeutic agents (Gouhar, Abou-Elmagd, El-Zahar, Kamel, & El-Ghonamy, 2017).
Propriétés
Formule moléculaire |
C25H26N4O3 |
|---|---|
Poids moléculaire |
430.5g/mol |
Nom IUPAC |
2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H26N4O3/c1-25(2)11-18-23(19(30)12-25)22(15-7-8-20(31-3)21(10-15)32-4)17(13-26)24(27)29(18)16-6-5-9-28-14-16/h5-10,14,22H,11-12,27H2,1-4H3 |
Clé InChI |
WBTPQXGYWHGJID-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitro-3-methoxy-N-{4-[(2-methoxyanilino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B446625.png)
![N-[4-(diethylamino)phenyl]-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide](/img/structure/B446627.png)
![2-Methyl 4-propyl 5-[(1-adamantylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B446628.png)
![N-(3-chloro-4-methylphenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B446629.png)
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(1-naphthyl)thiophene-3-carboxylate](/img/structure/B446632.png)


![methyl 2-(hexanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B446640.png)
![Ethyl 2-[(4-isopropoxybenzoyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B446641.png)

![2,2-dichloro-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methylcyclopropanecarboxamide](/img/structure/B446643.png)
![methyl 4-(4-ethoxyphenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B446644.png)
![2-[(3,4,5-Triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B446647.png)
![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B446648.png)
